Benzyl 2-(Benzylthio)-3-methylbenzoate
Description
Benzyl 2-(Benzylthio)-3-methylbenzoate is a synthetic aromatic ester featuring a benzyl ester group, a benzylthio substituent at position 2, and a methyl group at position 3 on the benzoate ring. Applications may include pharmaceutical intermediates or materials science, given the prevalence of benzylthio and ester groups in drug design .
Properties
Molecular Formula |
C22H20O2S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
benzyl 2-benzylsulfanyl-3-methylbenzoate |
InChI |
InChI=1S/C22H20O2S/c1-17-9-8-14-20(21(17)25-16-19-12-6-3-7-13-19)22(23)24-15-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
ATDXALLEWHZMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Benzyl 2-(Benzylthio)-3-methylbenzoate and Analogs
Detailed Comparisons
Benzyl Benzoate (BB)
- Structural Differences : Lacks substituents on the benzoate ring.
- Properties : Simpler structure confers higher volatility and lower molecular weight (212.24 g/mol vs. 348.46 g/mol) compared to the target compound. Its 100% purity and stability make it a standard in cosmetic and pharmaceutical formulations .
- Reactivity : Absence of electron-modifying groups reduces susceptibility to electrophilic substitution compared to the target compound’s benzylthio and methyl groups .
Methyl 3-Methylbenzoate (M3MB)
- Functional Groups : Methyl ester (vs. benzyl ester) and methyl at position 3.
- Electronic Effects : The methyl group donates electrons, increasing ring electron density. However, the methyl ester reduces lipophilicity (logP ~1.5) compared to the benzyl ester (estimated logP ~4.5 for the target compound) .
- Applications : Primarily used as a solvent or fragrance component, whereas the target compound’s benzylthio group may enable sulfur-based reactivity in drug synthesis.
Benzyl 2-(Benzyloxy)-3-bromobenzoate
- Substituent Effects: Replacing benzylthio with benzyloxy (oxygen vs. sulfur) increases electronegativity, altering charge distribution.
- Synthetic Utility : Bromo-substituted derivatives are intermediates in cross-coupling reactions, whereas the target compound’s methyl group may favor stability over reactivity.
2-(Benzylthio)-3-nitropyridine
- Aromatic System : Pyridine ring (vs. benzoate) introduces nitrogen-based polarity. The nitro group at position 3 strongly withdraws electrons, contrasting with the target compound’s electron-donating methyl group.
- Biological Relevance : Nitropyridine derivatives exhibit antimicrobial activity, but the target compound’s ester group may redirect applications toward anti-inflammatory or analgesic pathways .
CRTh2 Antagonists with Benzylthio Groups
Research Implications
Its higher molecular weight and lipophilicity compared to analogs like BB or M3MB may improve bioavailability in hydrophobic environments. Further studies should explore its sulfhydryl reactivity and compatibility with catalytic systems used in sulfur chemistry.
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